molecular formula C6H12ClN3O B582514 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride CAS No. 1272756-18-9

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Cat. No.: B582514
CAS No.: 1272756-18-9
M. Wt: 177.632
InChI Key: WCJJEIRORBGPRM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride typically involves the reaction of 1-methyl-2-oxopyrrolidine with an appropriate amidine precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-3-4(6(7)8)2-5(9)10;/h4H,2-3H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJEIRORBGPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-18-9
Record name 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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